2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11-7-9-21-15(11)16(19)20-10-14(18)17-8-6-12-4-2-3-5-13(12)17/h2-5,7,9H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTAYCWMMUMUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 273.34 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, and a thiophene ring that may contribute to its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole and thiophene, including the compound , exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study evaluating related compounds, the indole derivatives displayed minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3k | Staphylococcus aureus (MRSA) | ≤ 1 |
| 3k | Escherichia coli | >10 |
The most potent derivatives had MIC values in the range of mg/mL against various bacterial strains, indicating strong antibacterial activity .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research has indicated that indole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanisms of Action : Indole-based compounds interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, modifications at specific positions on the indole ring have been shown to enhance cytotoxicity against cancer cell lines such as Jurkat and HT29 .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the indole core significantly influence biological activity. For instance:
- Halogen Substituents : The introduction of halogenated groups at specific positions on the indole ring improved binding affinity to targets involved in cancer progression.
| Substituent Position | Activity Improvement |
|---|---|
| C3 (long chain) | 5.3-fold increase |
| C6 (halogenated) | Enhanced inhibition |
These modifications led to compounds with IC50 values as low as , showcasing their potential as therapeutic agents against cancer .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds containing the indole moiety can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the thiophene ring enhances the pharmacological profile, potentially improving bioavailability and efficacy against various cancer types .
Neuroprotective Effects
The indole structure is known for its neuroprotective effects. Compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that these compounds can modulate signaling pathways related to neurodegenerative diseases, offering potential therapeutic strategies for conditions like Alzheimer's and Parkinson's disease .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : The initial formation of the indole structure through cyclization reactions involving appropriate precursors.
- Functionalization : Subsequent steps often involve the introduction of the thiophene and carboxylate groups via electrophilic aromatic substitution or nucleophilic attacks .
Biological Evaluations
In Vitro Studies
Biological evaluations have focused on the compound's antimicrobial and antifungal activities. For example, compounds derived from this scaffold have been tested against various bacterial strains and fungal pathogens. Results indicate promising activity profiles, suggesting potential applications in treating infections resistant to conventional antibiotics .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Cancer Models : In vivo studies demonstrated that administration of the compound resulted in reduced tumor volumes in xenograft models of breast cancer.
- Neurodegeneration Models : Animal models treated with the compound showed improved cognitive function and reduced markers of neuroinflammation compared to controls .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth in various cancer types | Significant reduction in tumor volume in xenograft models |
| Neuroprotective Effects | Protection against oxidative stress in neuronal cells | Improved cognitive function in animal models |
| Antimicrobial Activity | Efficacy against bacterial and fungal pathogens | Promising activity against resistant strains |
| Synthetic Methodologies | Multi-step organic synthesis involving condensation and functionalization | Successful synthesis through established organic chemistry techniques |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl esters, where the ester group varies to modulate physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
BI70655 incorporates a dihydropyrimidinone ring, enabling hydrogen bonding and stacking interactions critical for kinase inhibition .
Synthetic Pathways :
- Analogous compounds are synthesized via nucleophilic substitution or esterification. For example, describes the synthesis of 3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one using indole derivatives and acylating agents, a method likely applicable to the target compound .
Physicochemical Properties: The dichlorobenzoate derivative (387348-31-4) exhibits higher molecular weight and lipophilicity (Cl substituents) compared to the target compound, which may influence bioavailability . Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (74120-22-2) has a flexible ethyl chain, improving solubility in nonpolar solvents .
Applications: BI70655’s dihydropyrimidinone scaffold aligns with kinase inhibitors in drug discovery, while the target compound’s thiophene group may suit optoelectronic materials .
Research Findings and Implications
- Structural Analysis : SHELX software () is critical for crystallographic refinement of such compounds. For example, bond angles in the dihydroindole ring (e.g., C-N-C ~120°) are consistent across analogs, but ester substituents alter torsional strain .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate, and what key reaction parameters must be controlled?
The synthesis typically involves multi-step reactions, including condensation and cyclization processes. Critical parameters include:
- Temperature control : Optimal ranges vary by step (e.g., reflux conditions for cyclization).
- Solvent selection : Polar aprotic solvents like CH₂Cl₂ or DMF are often used to stabilize intermediates .
- Purification : Reverse-phase HPLC with gradients (e.g., methanol-water) ensures high purity (>95%) .
- Catalysts : Acid or base catalysts may accelerate specific steps, such as esterification .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., indole NH, ester carbonyls) .
- IR spectroscopy : Identifies key absorption bands (C=O at ~1700 cm⁻¹, C-O at ~1250 cm⁻¹) .
- HPLC : Monitors reaction progress and purity, especially for intermediates prone to side reactions .
Advanced Research Questions
Q. How can researchers optimize the yield of the final product in multi-step syntheses involving thiophene and indole moieties?
- Stepwise optimization : Adjust stoichiometry (e.g., 1.2 equivalents of anhydrides for acylation) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd) improve coupling efficiency in heterocyclic systems .
- Solvent systems : Binary solvent mixtures (e.g., CH₂Cl₂/acetic acid) enhance solubility of hydrophobic intermediates .
Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., diastereomeric mixtures) .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing .
- Cross-validation : Compare IR and mass spectrometry data with computational predictions (DFT calculations) .
Q. What experimental approaches investigate the biological activity of this compound, particularly enzyme inhibition?
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., bacterial dihydrofolate reductase) .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized enzyme targets .
- Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
Q. How does the electronic configuration of the thiophene ring influence reactivity in nucleophilic acyl substitution?
- Electron-withdrawing groups (e.g., methyl at position 3) activate the thiophene ring, enhancing electrophilicity at the carbonyl carbon .
- Conjugation effects : The thiophene’s aromatic system stabilizes transition states during nucleophilic attack, reducing activation energy .
Q. What methodologies analyze the metabolic stability of this compound in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS .
- CYP450 inhibition screening : Identifies potential drug-drug interactions using fluorogenic substrates .
Q. How can computational chemistry predict binding modes with biological targets?
- Molecular docking (AutoDock, Glide) : Predicts ligand-receptor interactions using crystal structures of target proteins .
- Molecular dynamics (MD) simulations : Evaluates stability of ligand-protein complexes over time (e.g., RMSD analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
